1-Bromo-2-chloro-3,4,5-trifluorobenzene
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Overview
Description
1-Bromo-2-chloro-3,4,5-trifluorobenzene is an aromatic compound with the molecular formula C6HBrClF3 and a molecular weight of 245.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a halogenated aromatic compound
Mode of Action
It’s known to undergo a br-mg-exchange reaction with i-prmgbr in thf to yield an organomagnesium compound . This suggests that it can participate in organometallic reactions, potentially leading to various biochemical interactions.
Preparation Methods
1-Bromo-2-chloro-3,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of 1,2,3,4-tetrafluorobenzene. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to achieve the desired substitution pattern . Industrial production methods often involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can still undergo such transformations under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2-chloro-3,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound can be used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Bromo-2-chloro-3,4,5-trifluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains an additional fluorine atom, which can further increase the electron-withdrawing effects and reactivity in certain reactions.
5-Bromo-1,2,3-trifluorobenzene: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-3,4,5-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOVRVAPIYNAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378329 |
Source
|
Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-83-1 |
Source
|
Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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